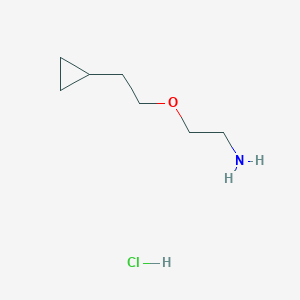

N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

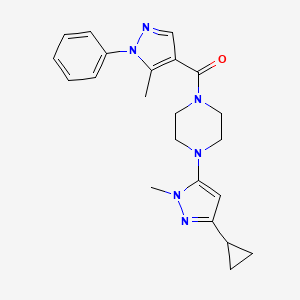

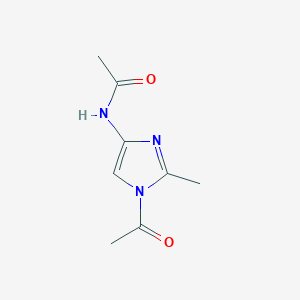

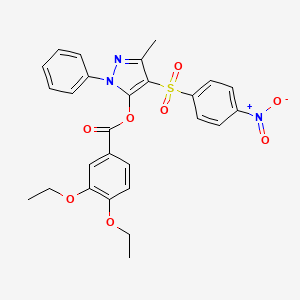

“N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . There have been a number of preparations published for the synthesis of imidazole-containing compounds . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole .Molecular Structure Analysis

The molecular formula of “N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” is C8H11N3O2 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The average mass of “N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” is 181.192 Da .Applications De Recherche Scientifique

N-acetylcysteine in Psychiatric and Neurological Disorders

N-acetylcysteine, a precursor of cysteine and glutathione, is primarily recognized for its role in treating paracetamol overdose and as a mucolytic. However, it's increasingly being explored for its potential in psychiatric and neurological disorders, due to its ability to modulate various neurological pathways, such as glutamate dysregulation, oxidative stress, and inflammation. Studies indicate its adjunctive use in reducing total and negative symptoms of schizophrenia and in mitigating cravings in substance use disorders. However, its effects on obsessive-compulsive and related disorders, mood disorders, and other neurological conditions like autism, Alzheimer's disease, and drug-induced neuropathy are still under investigation, necessitating further well-designed, larger trials (Ooi et al., 2018), (Deepmala et al., 2015), (Alves et al., 2021).

Utility in Heterocyclic Synthesis

2-cyano-N-(2-hydroxyethyl) acetamide, similar to N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide, serves as a crucial intermediate in synthesizing a variety of synthetically useful and novel heterocyclic systems. This denotes the chemical's importance in contributing to the synthesis of complex molecules, highlighting its utility in the field of medicinal and synthetic chemistry (Gouda et al., 2015).

Impact on Glutamatergic Dysfunction in Schizophrenia

Proton magnetic resonance spectroscopy studies point out the involvement of compounds like N-acetylaspartate in glutamatergic dysfunction in schizophrenia. Understanding these interactions can pave the way for developing neuroprotective agents that might alter the course of schizophrenia and other neurodegenerative disorders, indicating a potential role of N-acetylated compounds in neurotherapeutic interventions (Abbott & Bustillo, 2006).

Pharmacology and Clinical Utility

The pharmacological profile and clinical utility of N-acetylcysteine (NAC) have been reviewed across various conditions, affirming its role in increasing levels of glutathione, an endogenous antioxidant. While its oral administration is found to be safe and well-tolerated, the intravenous route poses certain risks. NAC's clinical utility extends to treating paracetamol overdose and shows promise in psychiatric disorders like schizophrenia and bipolar disorder, necessitating further exploration in these fields (Dodd et al., 2008), (Dodd et al., 2008).

Modulation of Neurochemical Actions

Modafinil (2-[(Diphenylmethyl) sulfinyl] acetamide), related to N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide, showcases a complex profile of neurochemical and behavioral effects, distinct from amphetamine. It influences various neurotransmitter systems, like catecholamines, serotonin, glutamate, GABA, orexin, and histamine. Its cognitive benefits and low abuse liability make it an interesting candidate for remediation of cognitive dysfunction in neuropsychiatric disorders (Minzenberg & Carter, 2008).

Orientations Futures

The future directions for “N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases , and imidazole-containing compounds occupy a unique position in heterocyclic chemistry .

Propriétés

IUPAC Name |

N-(1-acetyl-2-methylimidazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5-9-8(10-6(2)12)4-11(5)7(3)13/h4H,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URINBERYXARSMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)

![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2415080.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)

![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)

![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)